REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2C=O)=[CH:4][CH:3]=1.ClC1C=CC=C(C(OO)=[O:25])C=1.C(=O)(O)[O-].[Na+]>ClCCl>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][C:7]2[CH:14]=[CH:13][C:12]([OH:25])=[CH:11][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2=C(C=O)C=CC=C2)C=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Type
|
CUSTOM
|
Details
|
The resulting heterogeneous mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
quenched with an aqueous solution of sodium sulfite (0.5 M, 500 mL)
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Type
|
STIRRING
|
Details
|
After stirring at 25° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueouse phase was extracted with dichloromethane (2×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with a saturated solution of sodium bicarbonate (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with an 8:2 mixture of hexane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=CC=C(C=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |